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molecular formula C7H11NOS B8778591 (2-Ethyl-5-methyl-1,3-thiazol-4-YL)methanol

(2-Ethyl-5-methyl-1,3-thiazol-4-YL)methanol

Cat. No. B8778591
M. Wt: 157.24 g/mol
InChI Key: GYLVKZNLIUPHOD-UHFFFAOYSA-N
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Patent
US07368578B2

Procedure details

To a solution of methyl 2-ethyl-5-methyl-1,3-thiazole-4-carboxylate (8.1 g) in tetrahydrofuran (400 mL) was added lithium aluminum hydride (1.8 g) at 0° C., and the mixture was stirred for 2 hrs. Sodium sulfate decahydrate (15.5 g) was added to the reaction mixture, and the mixture was stirred for 1 hr. The reaction mixture was filtered and concentrated. The residue was subjected to silica gel column chromatography and eluted with ethyl acetate-hexane (5:95-70:30, v/v) to give (2-ethyl-5-methyl-1,3-thiazol-4-yl)methanol as a yellow oil (3.7 g, yield 53%).
Name
methyl 2-ethyl-5-methyl-1,3-thiazole-4-carboxylate
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Sodium sulfate decahydrate
Quantity
15.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[S:4][C:5]([CH3:12])=[C:6]([C:8](OC)=[O:9])[N:7]=1)[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[CH2:1]([C:3]1[S:4][C:5]([CH3:12])=[C:6]([CH2:8][OH:9])[N:7]=1)[CH3:2] |f:1.2.3.4.5.6,7.8.9.10.11.12.13.14.15.16.17.18.19|

Inputs

Step One
Name
methyl 2-ethyl-5-methyl-1,3-thiazole-4-carboxylate
Quantity
8.1 g
Type
reactant
Smiles
C(C)C=1SC(=C(N1)C(=O)OC)C
Name
Quantity
1.8 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Sodium sulfate decahydrate
Quantity
15.5 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
eluted with ethyl acetate-hexane (5:95-70:30, v/v)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C=1SC(=C(N1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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